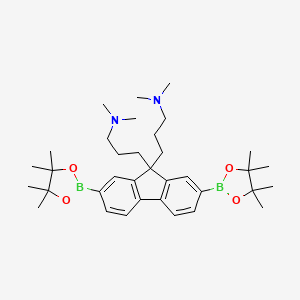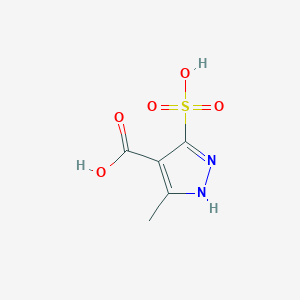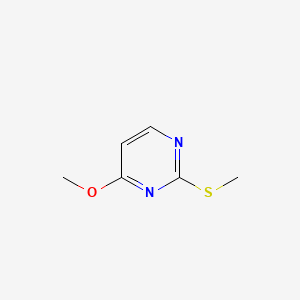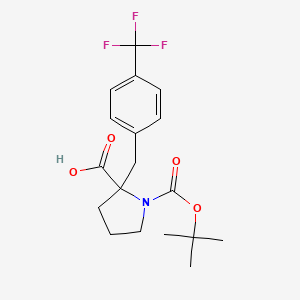
3,3'-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is a complex organic compound that features a fluorene core substituted with boronic ester groups and dimethylpropan-1-amine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) typically involves multiple steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with appropriate alkyl halides in the presence of a Lewis acid catalyst.
Introduction of Boronic Ester Groups: The boronic ester groups are introduced via a borylation reaction, often using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source and a palladium catalyst to facilitate the reaction.
Attachment of Dimethylpropan-1-amine Moieties: The final step involves the substitution of the fluorene core with N,N-dimethylpropan-1-amine groups, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the boronic ester groups, converting them into boranes or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of boranes or reduced boronic esters.
Substitution: Formation of substituted fluorene derivatives.
科学的研究の応用
3,3’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the synthesis of novel polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a drug delivery agent or as a scaffold for drug design.
Catalysis: Utilized in catalytic processes, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
作用機序
The mechanism of action of this compound largely depends on its application:
In Organic Electronics: It acts as a charge transport material, facilitating the movement of electrons or holes within a device.
In Catalysis: It serves as a ligand or a catalyst, participating in the formation of transition states and lowering the activation energy of reactions.
In Medicinal Chemistry: It can interact with biological targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking.
類似化合物との比較
Similar Compounds
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Another boronic ester-substituted compound used in organic electronics and materials science.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A simpler boronic ester compound used in various organic synthesis applications.
Uniqueness
3,3’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is unique due to its combination of a fluorene core with boronic ester and amine functionalities, providing a versatile platform for further functionalization and application in diverse fields.
特性
分子式 |
C35H54B2N2O4 |
|---|---|
分子量 |
588.4 g/mol |
IUPAC名 |
3-[9-[3-(dimethylamino)propyl]-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C35H54B2N2O4/c1-31(2)32(3,4)41-36(40-31)25-15-17-27-28-18-16-26(37-42-33(5,6)34(7,8)43-37)24-30(28)35(29(27)23-25,19-13-21-38(9)10)20-14-22-39(11)12/h15-18,23-24H,13-14,19-22H2,1-12H3 |
InChIキー |
CRFYMTGTBONNTF-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCN(C)C)CCCN(C)C)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Calcium bis(9-{[4-(3,4-dihydroxy-5-{[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl}oxan-2-yl)-3-methylbut-2-enoyl]oxy}nonanoate) dihydrate](/img/structure/B12508203.png)

![Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12508218.png)
![19-amino-10-ethyl-10-hydroxy-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9-dione](/img/structure/B12508224.png)
![3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B12508229.png)

![N-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B12508233.png)

![2-Methoxy-5-[3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenylboronic acid](/img/structure/B12508247.png)

![3,5-dimethyl-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12508256.png)


![2-(4-Bromophenyl)bicyclo[2.2.1]heptane](/img/structure/B12508285.png)
